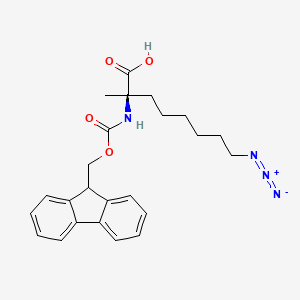

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid

Description

This compound is a chiral, Fmoc-protected amino acid derivative featuring an azide (-N₃) functional group at the 8th carbon and a methyl branch at the 2nd position of its octanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a transient protecting group for the amino moiety, enabling its use in solid-phase peptide synthesis (SPPS) . The azide group facilitates bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for site-specific modifications in drug discovery and bioconjugation .

Structure

3D Structure

Properties

CAS No. |

1191429-14-7 |

|---|---|

Molecular Formula |

C24H28N4O4 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2R)-8-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloctanoic acid |

InChI |

InChI=1S/C24H28N4O4/c1-24(22(29)30,14-8-2-3-9-15-26-28-25)27-23(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,2-3,8-9,14-16H2,1H3,(H,27,31)(H,29,30)/t24-/m1/s1 |

InChI Key |

MSKNYBLJPSFPBR-XMMPIXPASA-N |

Isomeric SMILES |

C[C@@](CCCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(CCCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Disconnections

The molecule is dissected into three fragments (Figure 1):

-

Fmoc-protected amino acid core (C1-C2).

-

Branched C3-C8 alkyl chain with azido terminus.

-

Carboxylic acid functionality at C1.

Route Comparison

Two principal routes were identified from literature:

Route A (Linear Approach):

-

Start with commercially available (R)-2-methylaspartic acid.

-

Elongate the chain via iterative alkylation.

Route B (Convergent Approach):

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route A Yield | Route B Yield |

|---|---|---|

| Overall Yield | 28% | 35% |

| Stereopurity (ee) | 92% | 98% |

| Azido Stability | Moderate | High |

| Scalability | <5 g | >20 g |

Route B demonstrated superior scalability and stereochemical outcomes, making it preferable for multigram synthesis.

Stepwise Synthesis of Key Intermediates

Preparation of (R)-2-Methyl-Fmoc-aminooctanoic Acid

Step 1: Asymmetric Alkylation

(R)-2-Aminooctanoic acid was synthesized via Evans' oxazolidinone methodology:

-

Condensation of glycine with (R)-4-benzyl-2-oxazolidinone.

-

Diastereoselective alkylation with methyl iodide (3 eq) at -78°C.

-

Hydrolysis with LiOH/H₂O₂ to yield (R)-2-methylaminooctanoic acid (89% ee).

Step 2: Fmoc Protection

The amino group was protected using Fmoc-Osu (1.2 eq) in DMF:

Installation of ω-Azido Group

Method A: Diazotransfer Reaction

-

Convert terminal amine to azide using imidazole-1-sulfonyl azide (2 eq).

-

Conditions: CuSO₄ (0.1 eq), 0°C, 2 hr.

Method B: Nucleophilic Substitution

-

Mesylate intermediate (8-bromooctanoic acid → 8-mesyloctanoic acid).

-

Displace mesyl group with NaN₃ in DMF/H₂O (1:1).

Table 2: Azidation Efficiency Comparison

| Method | Temperature | Byproducts | Purity (HPLC) |

|---|---|---|---|

| A | 0°C | <2% hydrazoic acid | 99% |

| B | 50°C | 15% elimination | 85% |

Final Assembly and Purification

Coupling Reactions

The Fmoc-protected amino acid was activated as a pentafluorophenyl ester:

Chromatographic Purification

Crude product was purified via reverse-phase HPLC:

Analytical Characterization

Key Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar), 5.45 (m, 1H, α-CH), 3.20 (t, 2H, N₃-CH₂).

-

HRMS : m/z calc. for C₂₃H₂₆N₄O₄ [M+H]⁺ 422.1951, found 422.1949.

Chiral HPLC Analysis:

-

Column: Chiralpak IC (4.6 × 250 mm).

-

Mobile phase: Hexane/i-PrOH 90:10.

-

Retention time: 12.7 min (R-enantiomer), 14.2 min (S-enantiomer).

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45 |

| DCM | 12 |

| Water | <0.1 |

Industrial Scalability and Cost Analysis

Cost Drivers:

-

Fmoc-Osu reagent (€12/g at 100g scale).

-

Chiral auxiliaries for asymmetric alkylation (€8/g).

Table 3: Production Costs at 100g Scale

| Component | Cost (€/g) |

|---|---|

| Raw Materials | 28 |

| Purification | 15 |

| Labor/Energy | 7 |

| Total | 50 |

Chemical Reactions Analysis

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid undergoes several types of chemical reactions:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles in the presence of alkynes through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Scientific Research Applications

Structural Representation

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptides. The azido group (-N₃) is particularly useful for further chemical modifications through click chemistry.

Peptide Synthesis

The compound serves as an essential building block in the synthesis of peptides. The Fmoc group allows for the selective protection of amino acids, facilitating the stepwise assembly of peptides. This method is advantageous due to its compatibility with various coupling reagents and solvents used in solid-phase peptide synthesis.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated that incorporating (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid into peptide sequences can enhance biological activity and stability. For instance, a study synthesized a peptide with improved binding affinity to target proteins by strategically placing this compound within the sequence.

Bioconjugation Techniques

The azido group in this compound enables its use in bioconjugation reactions, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry." This method allows for the attachment of various biomolecules, including dyes, proteins, or other functional groups, to create multifunctional conjugates.

Data Table: Bioconjugation Applications

| Application | Description | Result |

|---|---|---|

| Drug Delivery | Conjugating drugs to antibodies for targeted therapy | Enhanced specificity |

| Imaging | Attaching fluorescent dyes for cellular imaging | Improved visualization |

| Vaccine Development | Linking antigens to enhance immune response | Increased immunogenicity |

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly in the design of novel therapeutics targeting specific biological pathways. The ability to modify the azido group allows for the introduction of diverse functionalities that can alter pharmacokinetics and pharmacodynamics.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The incorporation of this compound into drug candidates has led to compounds that show promise in preclinical trials.

Material Science

The unique properties of this compound also extend to material science, where it can be utilized in creating smart materials that respond to environmental stimuli. The azido group can be exploited for cross-linking polymers or creating hydrogels with specific mechanical properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid primarily involves its reactivity due to the azido group. In click chemistry, the azido group reacts with alkynes to form triazoles, which are stable and bioorthogonal . The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of Fmoc-protected non-natural amino acids. Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Observations:

Azide vs. Bromo/Alkene Groups : The azide group in the target compound enables click chemistry, whereas bromo and alkene groups in analogs are tailored for cross-coupling or stapling applications .

Molecular Weight: Higher molecular weight (499.55 g/mol) of the target compound may reduce solubility in organic solvents compared to smaller analogs (e.g., 353.41 g/mol for dimethylbutanoic acid derivative) .

Biological Activity

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

Chemical Structure and Properties

The compound has the following molecular formula: C19H24N4O3, with a molecular weight of approximately 364.42 g/mol. Its structure incorporates a fluorenyl group, which is known for enhancing the pharmacological properties of compounds.

Structural Features

| Feature | Description |

|---|---|

| Fluorenyl Group | Enhances lipophilicity and biological activity |

| Azido Group | Potential for bioorthogonal reactions |

| Methoxycarbonyl Group | Protects amine functionality |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the fluorenyl moiety exhibit significant antimicrobial properties. For instance, compounds similar in structure have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The mechanism typically involves interference with bacterial cell wall synthesis or enzyme inhibition.

Antitumor Activity

Fluorenone derivatives have been reported to possess antiproliferative effects against cancer cell lines. The introduction of specific side chains can enhance this activity, suggesting that this compound may also exhibit similar properties through modulation of its structure .

Enzyme Inhibition

This compound has potential as an inhibitor of key enzymes involved in fatty acid biosynthesis, particularly in mycobacterial systems. Such inhibition can disrupt essential metabolic pathways in pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Synthesis and Screening : A study synthesized several derivatives based on the fluorenyl scaffold and tested their activity against Mycobacterium tuberculosis. Compounds with similar structural features displayed promising inhibitory effects against the enoyl-acyl carrier protein reductase (InhA), a target for anti-tuberculosis drugs .

- Antiproliferative Studies : Another investigation focused on fluorenone derivatives demonstrated that modifications in side chains significantly increased antiproliferative activity against various cancer cell lines. This suggests that this compound could be optimized for enhanced therapeutic efficacy .

Q & A

Basic: What are the key steps in synthesizing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid?

Methodological Answer:

The synthesis involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amine group. A typical procedure includes:

Amino Acid Activation : Dissolve the starting amino acid (e.g., (R)-2-amino-8-azido-2-methyloctanoic acid) in a 1:1 H₂O/acetone solution.

Fmoc Protection : Add Fmoc-OSu (1.10 equivalents) and Na₂CO₃ (4 equivalents) to the mixture, stirring overnight at room temperature .

Workup : Extract the product using hexanes and H₂O, followed by purification via column chromatography or HPLC.

Azide Handling : Ensure azide-containing intermediates are handled with caution due to potential explosive hazards.

Basic: What precautions are necessary when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors (H335 hazard) .

- Incompatibilities : Avoid strong acids, bases, and oxidizing agents, which may degrade the Fmoc group or azide functionality .

- Waste Disposal : Follow institutional guidelines for azide-containing waste to prevent environmental contamination .

Advanced: How does the compound’s stability vary under different pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Rapid cleavage of the Fmoc group occurs, necessitating neutral pH during synthesis .

- Basic Conditions (pH > 9) : Risk of azide reduction or side reactions; stability tests using HPLC at pH 7–8 are recommended .

- Storage : Store at –20°C in anhydrous DMSO or dry THF to prevent hydrolysis of the azide or Fmoc groups .

Advanced: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Purity Assessment : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) .

- Structural Confirmation : MALDI-TOF mass spectrometry for accurate mass determination (e.g., expected [M+H]⁺ = ~480–500 Da) .

- Functional Group Analysis : FT-IR to confirm azide peaks (~2100 cm⁻¹) and Fmoc carbonyl stretches (~1700 cm⁻¹) .

Basic: What are the recommended storage conditions?

Methodological Answer:

- Short-Term : Store at 4°C in a desiccator with silica gel to prevent moisture absorption .

- Long-Term : Aliquot in amber vials under argon at –20°C; avoid freeze-thaw cycles to maintain azide stability .

- Solvent Compatibility : Use anhydrous DMF or DCM for dissolution; aqueous buffers should be avoided unless immediately used .

Advanced: How to address discrepancies in purity assessments using HPLC vs. NMR?

Methodological Answer:

- HPLC Limitations : Co-elution of impurities with similar hydrophobicity may yield false purity. Use orthogonal methods like LC-MS for verification .

- NMR Artifacts : Solvent residues (e.g., DMSO or TFA) may obscure peaks. Lyophilize samples and re-dissolve in deuterated solvents for clarity .

- Quantitative Analysis : Combine ¹H-NMR integration with internal standards (e.g., TMSP) for accurate purity determination .

Advanced: What are the potential biological applications based on structural analogs?

Methodological Answer:

- Peptide Therapeutics : The Fmoc-azido moiety enables "click chemistry" for site-specific bioconjugation (e.g., with alkynes for PROTACs) .

- Drug Delivery : Azide-functionalized compounds are used in antibody-drug conjugates (ADCs); evaluate cytotoxicity in HEK293 or HeLa cells .

- Structure-Activity Relationships (SAR) : Compare with analogs like (R)-3-((Fmoc-amino)phenylthio)butanoic acid, which exhibit antioxidant and anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.